![molecular formula C21H18N2O5 B5903990 (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid](/img/structure/B5903990.png)
(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid
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Overview
Description
(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid, also known as MFA-PA, is a synthetic compound that has been studied for its potential use in medical research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. Specifically, (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory molecules.
Biochemical and Physiological Effects
(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, studies have shown that (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid can also reduce oxidative stress and improve mitochondrial function. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, its anti-tumor and anti-inflammatory properties make it a promising candidate for further investigation. However, one limitation of using (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid in lab experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid. One direction is to further investigate its anti-tumor and anti-inflammatory properties, with the goal of developing new treatments for cancer and inflammatory diseases. Another direction is to explore its neuroprotective effects, with the aim of developing new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid, which could lead to the development of new drugs with similar properties.
Synthesis Methods
The synthesis method of (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid involves several steps, including the reaction of 2-methyl-3-furoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzoic acid to form the amide intermediate, which is then coupled with phenylacetic acid to form the final product.
Scientific Research Applications
(2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid has been studied for its potential use in a variety of scientific research applications. One such application is in the field of cancer research, where it has been found to have anti-tumor activity. Studies have also shown that (2S)-({4-[(2-methyl-3-furoyl)amino]benzoyl}amino)(phenyl)acetic acid has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(2S)-2-[[4-[(2-methylfuran-3-carbonyl)amino]benzoyl]amino]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-13-17(11-12-28-13)20(25)22-16-9-7-15(8-10-16)19(24)23-18(21(26)27)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,22,25)(H,23,24)(H,26,27)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICFKCYMRSOJIL-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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